molecular formula C22H26N2O4 B1682394 Tofisopam CAS No. 22345-47-7

Tofisopam

Cat. No. B1682394
CAS RN: 22345-47-7
M. Wt: 382.5 g/mol
InChI Key: RUJBDQSFYCKFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofisopam is a 2,3-benzodiazepine drug, which is a derivative of benzodiazepine . Unlike classical 1,4-benzodiazepines, Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor . It is used for the treatment of anxiety and alcohol withdrawal .


Synthesis Analysis

Tofisopam can be synthesized from commercially available isoeugenenyl methyl ether in a two-step process with an overall yield of 48% via polymerization, oxidation, and cyclization with Hydrazine hydrate . Another synthesis method involves the reaction of a compound with hydrazine or a hydrate or salt thereof formed with an inorganic or organic acid .


Molecular Structure Analysis

The molecular formula of Tofisopam is C22H26N2O4 . The average molecular weight is 382.45 .


Chemical Reactions Analysis

Tofisopam has been shown to enhance the anticonvulsant activity of 1,4-benzodiazepines like diazepam but not sodium valproate, carbamazepine, phenobarbital, or phenytoin .


Physical And Chemical Properties Analysis

Tofisopam is soluble in DMSO at approximately 14 mg/mL . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Anxiolytic Efficacy

Tofisopam, marketed in Europe as a minor tranquilizer, has demonstrated effectiveness as an anxiolytic agent. Studies have shown its efficacy in treating anxiety and depression, particularly in outpatients. It has been found to be especially effective in the treatment of somatic difficulties associated with these conditions (Goldberg et al., 1979).

Cognitive and Neuroprotective Effects

Research has explored the therapeutic effects of Tofisopam on cognitive deficits. For instance, a study on rats with scopolamine-induced amnesia found that Tofisopam administration improved impaired cognitive performance and enhanced synaptic transmission in the hippocampus. This indicates its potential anti-amnesic effects and improvements in hippocampal synaptogenesis and neurogenesis (Üçel et al., 2020).

Psychiatric Applications

Tofisopam's unique profile as a 2,3-benzodiazepine compound sets it apart from classical 1,4-benzodiazepines. Studies have indicated its potential antipsychotic effects, particularly in ameliorating negative symptoms of psychosis. Its action as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) suggests a novel approach for the adjuvant treatment of psychosis (Rundfeldt et al., 2010).

Dopaminergic Effects

Investigations into the dopaminergic effects of Tofisopam, particularly in relation to its anxiolytic activity, have revealed its potential to enhance the behavioral actions of various dopaminergic drugs. This enhancement points to an increase in the sensitivity of central dopaminergic receptors, an effect that could be prevented by lithium (Chopin et al., 1985).

Pharmacokinetics and Bioequivalence

Studies have also focused on the pharmacokinetics and bioequivalence of Tofisopam, providing insights into its absorption, distribution, and metabolic profile. Such research is crucial for understanding its clinical efficacy and safety (Cho et al., 2001).

Opioidergic System Interaction

Research has indicated the involvement of the opioidergic system in the antinociceptive activity of Tofisopam. It suggests that its antinociceptive effects are mediated by μ-, δ-, and ҡ-opioid receptors, broadening the understanding of its pharmacological actions (Turan et al., 2022).

Synthetic Approaches

Synthetic routes for Tofisopam have also been a subject of interest, particularly involving photoinduced CO2 fixation. Such research contributes to the sustainable and innovative production of this drug (Masuda et al., 2019).

Safety And Hazards

Tofisopam is harmful if swallowed and very toxic to aquatic life . It may cause eye, skin, or respiratory system irritation . Tofisopam has been shown to act as an inhibitor of the liver enzyme CYP3A4 .

Future Directions

The D-enantiomer (dextofisopam) is currently in phase II trials in the U.S. for the treatment of irritable bowel syndrome . Tofisopam is also claimed to be a PDE 10A inhibitor, which may provide an alternative mechanism of action for its various therapeutic effects . This action has been proposed to make Tofisopam potentially useful as a treatment for schizophrenia .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJBDQSFYCKFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023681
Record name Tofisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM).
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tofisopam

CAS RN

22345-47-7
Record name Tofisopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22345-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofisopam [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofisopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tofisopam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFISOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 °C
Record name Tofisopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofisopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Analytical evaluations of the starting material, and final preparations of R- and S-tofisopam were performed by using Chiral Tech OD GH060 columns (Daicel) (Hexane/IPA 90/10, 25° C., detection at 310 nm). See FIG. 3a and 3b. The final preparation of R-tofisopam was 98%+ pure by analytical chromatography. The final preparation of S-tofisopam was 95%+ pure by analytical chromotography.
[Compound]
Name
R- and S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
S-tofisopam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Hexane IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tofisopam
Reactant of Route 2
Tofisopam
Reactant of Route 3
Reactant of Route 3
Tofisopam
Reactant of Route 4
Reactant of Route 4
Tofisopam
Reactant of Route 5
Reactant of Route 5
Tofisopam
Reactant of Route 6
Reactant of Route 6
Tofisopam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.